C7 Chiral Center vs. 3-Methyl Analogue
The 3,7-dimethyl derivative (target) contains one undefined atom stereocenter at C7, a feature entirely absent from the 3-methyl analogue (CAS 72499-50-4), which has zero undefined stereocenters [1]. This difference is not cosmetic; the presence of a chiral center has direct consequences for biological recognition, potential enantiomer-specific pharmacology, and regulatory considerations for chiral compound development [1][2].
| Evidence Dimension | Stereochemical Complexity (number of undefined atom stereocenters) |
|---|---|
| Target Compound Data | 1 undefined atom stereocenter |
| Comparator Or Baseline | 3-Methyl analogue (CAS 72499-50-4): 0 undefined atom stereocenters |
| Quantified Difference | Presence vs. absence of a chiral center |
| Conditions | Structural data from FDA Substance Registration and vendor chemical property summaries |
Why This Matters
The presence of a chiral center in the target compound obligates enantioselective analytical methodology and can be exploited to achieve target selectivity inaccessible to the achiral des-methyl congener, directly impacting procurement decisions where stereochemically pure material is required.
- [1] Angene Chemical. 3,7-Dimethyl-1,4,7,8-tetrahydro-5H-pyrazolo[4,3-d][1,3]oxazepin-5-one (CAS 72499-51-5) Product Page. Reports 'Undefined Atom Stereocenter Count: 1' for the target compound. View Source
- [2] FDA|NIH Substance Registration System (SRS). Entry for 3-Methyl-1,4,7,8-tetrahydro-5H-pyrazolo(4,3-d)(1,3)oxazepin-5-one (UNII: O68CPJ610T, CAS 72499-50-4). No chiral centers reported. View Source
